(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone
Overview
Description
(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone, also known as CPM, is a synthetic compound that belongs to the class of pyrrole-based drugs. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Antitumor Activity
Pyrrole derivatives have been found to exhibit antitumor activity . For instance, 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole has been synthesized and evaluated for antitumor activity against HeLa cancer cell line .
Antiviral Activity
Indole derivatives, which share a similar structure with pyrrole, have shown antiviral activity . Specific indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Both indole and pyrrole derivatives have been found to possess anti-inflammatory properties . This suggests that “(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone” could potentially be used in the treatment of inflammatory conditions.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . Given the structural similarity, “(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone” could potentially exhibit similar properties.
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . This suggests that “(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone” could potentially be used in antidiabetic research.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that “(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone” could potentially be used in the development of antioxidant therapies.
properties
IUPAC Name |
(5-chloro-1H-pyrrol-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-7-6-9(13-10)11(14)8-4-2-1-3-5-8/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOYUCYDNKHXNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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